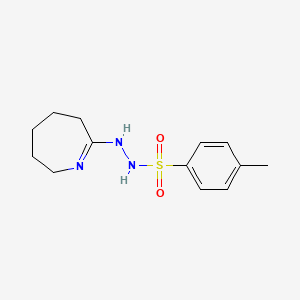

N'-(2-AZEPANYLIDENE)-4-METHYLBENZENESULFONOHYDRAZIDE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-AZEPANYLIDENE)-4-METHYLBENZENESULFONOHYDRAZIDE is a useful research compound. Its molecular formula is C13H19N3O2S and its molecular weight is 281.38 g/mol. The purity is usually 95%.

The exact mass of the compound N'-2-azepanylidene-4-methylbenzenesulfonohydrazide is 281.11979803 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Adsorption Techniques for Pollutant Removal

One of the significant applications of N'-2-azepanylidene-4-methylbenzenesulfonohydrazide and its derivatives is in the field of adsorption techniques for the removal of pollutants from solutions, particularly in water treatment. These compounds are investigated for their potential as low-cost adsorbents due to their efficiency and cost-effectiveness in removing pollutants like dyes from wastewater. The use of agricultural wastes, industrial solid wastes, biomass, clays, minerals, and zeolites as potential low-cost adsorbents for pollutants such as methylene blue has been extensively reviewed, highlighting the importance of exploring new compounds like N'-2-azepanylidene-4-methylbenzenesulfonohydrazide for environmental remediation purposes (Rafatullah et al., 2010).

Advanced Oxidation Processes for Degradation of Hazardous Compounds

N'-2-azepanylidene-4-methylbenzenesulfonohydrazide and its related compounds have also been the subject of research in the context of advanced oxidation processes (AOPs) aimed at the degradation of nitrogen-containing hazardous compounds. These processes are critical for the effective mineralization of resistant compounds, including those containing nitrogen, which are prevalent in dyes and pesticides. The efficiency of AOPs in degrading a wide range of nitrogen-containing compounds by targeting specific N atoms, alongside the influence of process parameters such as pH and initial concentration, underscores the potential of N'-2-azepanylidene-4-methylbenzenesulfonohydrazide in enhancing water treatment methodologies (Bhat & Gogate, 2021).

Photocatalysis and Adsorbent Regeneration

Research into TiO2-supported adsorbent materials, including those based on N'-2-azepanylidene-4-methylbenzenesulfonohydrazide, has shown promising applications in heterogeneous photocatalysis for organic pollutant removal from air and water. The combination of adsorbent materials with TiO2 photocatalysts not only enhances the photocatalytic performance but also offers a viable approach for the efficient regeneration of adsorbent materials using illumination. This dual functionality presents a novel application area for N'-2-azepanylidene-4-methylbenzenesulfonohydrazide in the development of high-performance photocatalytic materials for environmental purification (MiarAlipour et al., 2018).

Properties

IUPAC Name |

4-methyl-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzenesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2S/c1-11-6-8-12(9-7-11)19(17,18)16-15-13-5-3-2-4-10-14-13/h6-9,16H,2-5,10H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQIVUKBQLCITF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC2=NCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinecarboxylate dihydrochloride](/img/structure/B5509994.png)

![N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide](/img/structure/B5510001.png)

![(3Z)-3-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5510018.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2,5-dimethylbenzamide](/img/structure/B5510022.png)

![4-[(2-Phenylimidazo[2,1-a]isoquinolin-3-yl)methyl]morpholine](/img/structure/B5510039.png)

![4-{[(4-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5510058.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methylpropanamide](/img/structure/B5510072.png)

![6-[(FURAN-2-YL)METHYL]-1,3-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE](/img/structure/B5510077.png)